Cas no 92-86-4 (4,4'-Dibromobiphenyl)

4,4'-Dibromobiphenyl structure
4,4'-Dibromobiphenyl structure
4,4'-Dibromobiphenyl
92-86-4
C12H8Br2
311.999921798706
MFCD00000101
34671
7110

4,4'-Dibromobiphenyl Properties

Names and Identifiers

    • 4,4'-Dibromobiphenyl
    • 1,1’-biphenyl,,4’-dibromo-(4,4’-bromobiphenyl)
    • 1,1’-biphenyl,,4’-dibromo-(4,4’-dibromobiphenyl)
    • 1,1’-Biphenyl,4,4’-dibromo-
    • 4,4’-dibromo-1’-biphenyl
    • 4,4'-Dibromo-1,1'-biphenyl
    • Biphenyl, 4,4'-dibromo-
    • P,P'-DIBROMOBIPHENYL
    • 4,4'-Dibromobiphenyl solution
    • 1-bromo-4-(4-bromophenyl)benzene
    • 4,4’-Dibromobiphenyl
    • 4,4′-Dibromobiphenyl
    • 4,4′-Dibromobiphenyl solution
    • 4,4-Dibromobiphenyl
    • 1,1'-Biphenyl, 4,4'-dibromo-
    • 4,4'-Dibromodiphenyl
    • 4,4'-Dibromo-biphenyl
    • 4',4-dibromobiphenyl
    • POU26V2XT2
    • HQJQYILBCQPYBI-UHFFFAOYSA-N
    • 4-bromo-1-(4-bromophenyl)benzene
    • PBB 15 (4,4'-Dibromobiphenyl)
    • PBB 15
    • NSC2098
    • PubChem8919
    • 4,4'-Dibromophenyl
    • Biphenyl,4'-dibromo-
    • 4,4'-dibro
    • 4.4-Dibtomobi phenyi
    • 4,4′-Dibromo-1,1′-biphenyl (ACI)
    • Biphenyl, 4,4′-dibromo- (6CI, 7CI, 8CI)
    • 4,4′-Dibromodiphenyl
    • 4′,4-Dibromobiphenyl
    • NSC 2098
    • p,p′-Dibromobiphenyl
    • 4,4'-Dibromobiphenyl,98%
    • STK663245
    • 1,1'Biphenyl, 4,4'dibromo
    • 4,4'-Dibromobiphenyl, 98%
    • 1-bromo-4-(4-bromophenyl)-benzene
    • CX1325
    • 4,4'-Dibromobiphenyl, analytical standard
    • CHEMBL8166
    • 4'-Dibromo-biphenyl
    • 4,4 inverted exclamation marka-Dibromobiphenyl solution
    • NSC-2098
    • PBB-No. 15
    • 4,4'-Dibromo-1,1'-biphenyl #
    • CS-D1359
    • EN300-18480
    • UNII-POU26V2XT2
    • PBB-No. 15 10 microg/mL in Isooctane
    • 4,4'-DIBROMODIPHENYL-D8
    • 4,4'-Dibromobiphenyl (PBB 15)
    • Q27286679
    • AC-4954
    • 4, 4'-dibromobiphenyl
    • DTXCID3048780
    • Biphenyl, 4,4'dibromo
    • AKOS001094738
    • AS-11941
    • Q-101202
    • p,p'Dibromobiphenyl
    • 4,4''''-Dibromo-Biphenyl
    • NS00001131
    • SCHEMBL68094
    • 4, 4'-Dibromodiphenyl
    • DB-014957
    • 92-86-4
    • 1, 4,4'-dibromo-
    • Biphenyl, 4,4'dibromo (8CI)
    • AI3-17378
    • 4,4'-dibromo biphenyl
    • DTXSID1059072
    • Z57984610
    • PBB No. 15
    • MFCD00000101
    • Biphenyl, 4,4'-dibromo-(8CI)
    • BDBM50474729
    • D1695
    • EINECS 202-198-6
    • +Expand
    • MFCD00000101
    • HQJQYILBCQPYBI-UHFFFAOYSA-N
    • 1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
    • BrC1C=CC(C2C=CC(Br)=CC=2)=CC=1
    • 2044701

Computed Properties

  • 309.89900
  • 0
  • 0
  • 1
  • 309.899
  • 14
  • 145
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 5.7
  • nothing
  • 0
  • 0

Experimental Properties

  • 4.87860
  • 0.00000
  • 1.6000 (estimate)
  • Insoluble
  • 355-360 °C(lit.)
  • 165.0 to 169.0 deg-C
  • 355-360°C
  • White to Yellow Solid
  • Soluble in benzene, slightly soluble in hot ethanol, insoluble in water
  • Sensitive to light
  • 1.7243 (estimate)

4,4'-Dibromobiphenyl Security Information

  • GHS08 GHS08
  • 2
  • 9
  • S37/39-S26-S37-S36/37-S61-S60-S39
  • II
  • R36/37/38
  • Xi Xi
  • 3152
  • H351
  • P281
  • warning
  • room temp
  • II
  • 22-37/38-40-41-50/53
  • Warning
  • Yes
  • 9

4,4'-Dibromobiphenyl Customs Data

  • 29036990
  • China Customs Code:

    2903999010

    Overview:

    2903999010 Polychlorinated biphenyls\Polybrominated biphenyl.Regulatory conditions:89(Prohibited exports,Prohibited imports).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    8.Prohibited exports
    9.Prohibited imports

    Summary:

    2903999010 2,3,3',4,5,6-hexachloro-1,1'-biphenyl.supervision conditions:89(articles on the list of prohibited export goods,articles on the list of prohibited import goods).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:5.5%.general tariff:30.0%

4,4'-Dibromobiphenyl Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034B4-25g
4,4’-Dibromobiphenyl
92-86-4 98%(HPLC)
25g
$32.00 2024-04-20
A2B Chem LLC
AB44752-25g
4,4'-Dibromobiphenyl
92-86-4 98%(HPLC)
25g
$18.00 2024-07-18
Aaron
AR0034JG-25g
4,4’-Dibromobiphenyl
92-86-4 98%
25g
$4.00 2024-07-18
abcr
AB110688-50 g
4,4'-Dibromobiphenyl, 98%; .
92-86-4 98%
50g
€66.10 2023-04-05
Alichem
A013034679-250mg
1-Bromo-4-(4-Bromophenyl)benzene
92-86-4 95%
250mg
$480.00 2023-08-31
Apollo Scientific
OR6695-25g
4,4'-Dibromobiphenyl
92-86-4 98%
25g
£10.00 2024-05-25
AstaTech
CX1325-5/G
4,4'-DIBROMO-BIPHENYL
92-86-4 99%
5g
$9 2023-09-15
Chemenu
CM102486-100g
4,4'-dibromobiphenyl
92-86-4 95%+
100g
$58 2024-07-20
Enamine
EN300-18480-0.05g
1-bromo-4-(4-bromophenyl)benzene
92-86-4 99%
0.05g
$19.0 2023-09-19
Fluorochem
216434-1g
4,4'-Dibromobiphenyl
92-86-4 98%
1g
£10.00 2022-03-01

4,4'-Dibromobiphenyl Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  14 h, rt
Reference
"Benchtop" Biaryl Coupling Using Pd/Cu Cocatalysis: Application to the Synthesis of Conjugated Polymers
Minus, Matthew B. ; Moor, Sarah R. ; Pary, Fathima F.; Nirmani, L. P. T.; Chwatko, Malgorzata; et al, Organic Letters, 2021, 23(8), 2873-2877

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  45 - 60 min, 120 - 130 °C
Reference
Organic synthesis via magnetic attraction: benign and sustainable protocols using magnetic nanoferrites
Nasir Baig, R. B.; Varma, Rajender S., Green Chemistry, 2013, 15(2), 398-417

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Gold (polystyrene-co-polymethacrylic acid microsphere-supported) Solvents: N-Methyl-2-pyrrolidone ,  Water ;  43 h, 110 °C
Reference
A recyclable Au(I) catalyst for selective homocoupling of arylboronic acids: significant enhancement of nano-surface binding for stability and catalytic activity
Zhang, Xin; Zhao, Haitao; Wang, Jianhui, Journal of Nanoscience and Nanotechnology, 2010, 10(8), 5153-5160

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Quinone ,  Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  40 min, 80 °C
Reference
Pd(OAc)2/p-benzoquinone-catalyzed anaerobic electrooxidative homocoupling of arylboronic acids, arylboronates and aryltrifluoroborates in DMF and/or water
Amatore, Christian; Cammoun, Chama; Jutand, Anny, European Journal of Organic Chemistry, 2008, (27), 4567-4570

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver hexafluoroantimonate ,  9,10-Dihydro-9-(methylthio)-9,10[1′,2′]-benzenoanthracene Solvents: 1,2-Dichloroethane ;  4 h, rt
Reference
Triptycenyl Sulfide: A Practical and Active Catalyst for Electrophilic Aromatic Halogenation Using N-Halosuccinimides
Nishii, Yuji ; Ikeda, Mitsuhiro; Hayashi, Yoshihiro ; Kawauchi, Susumu; Miura, Masahiro, Journal of the American Chemical Society, 2020, 142(3), 1621-1629

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Gold (nanoclusters, poly(N-vinyl-2-pyrrolidone) supported) Solvents: Water ;  24 h, pH 6.86, 320 K
Reference
Oxidative homo-coupling of potassium aryltrifluoroborates catalyzed by gold nanocluster under aerobic conditions
Sakurai, Hidehiro; Tsunoyama, Hironori; Tsukuda, Tatsuya, Journal of Organometallic Chemistry, 2007, 692(1-3), 368-374

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Copper, bis[μ-(1,10-phenanthrolin-2-olato-κN1,κN10:κO2)]di-, (Cu-Cu), stereoisom… Solvents: Dimethylformamide ;  20 h, rt
Reference
Three-coordinate copper(I) 2-hydroxy-1,10-phenanthroline dinuclear complex catalyzed homocoupling of arylboronic acids towards biphenyls under air condition
Wang, Yan-Hong; Xu, Mei-Chen; Liu, Jie; Zhang, Ling-Juan; Zhang, Xian-Ming, Tetrahedron, 2015, 71(52), 9598-9601

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: Hexamethylphosphoramide
1.2 Catalysts: Rhodium, tetracarbonyldi-μ-chlorodi-
1.3 Solvents: Water
1.4 Solvents: Diethyl ether ,  Benzene
Reference
Synthesis of symmetrical biaryls via rhodium catalyzed dimerization of arylmercurials and mechanism of the dimerization
Wang, Yu-Lan; Wu, Yang-Jie, Chemical Research in Chinese Universities, 2000, 16(2), 131-135

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Silver carbonate ,  Cuprous iodide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  4 h, reflux
Reference
Pd(OAc)2/PPh3-Catalyzed Desulfonylative Homocoupling of Arylsulfonyl Chlorides
Zhao, Qiao; Chen, Liangshun; Lang, Hongyue; Wu, Shengying; Wang, Limin, Chinese Journal of Chemistry, 2015, 33(5), 535-538

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: DL-Glucose Catalysts: Gold triacetate Solvents: Tetrabutylammonium acetate ;  15 h, 90 °C
Reference
Ullmann homocoupling catalysed by gold nanoparticles in water and ionic liquid
Monopoli, Antonio; Cotugno, Pietro; Palazzo, Gerardo; Ditaranto, Nicoletta; Mariano, Bruno; et al, Advanced Synthesis & Catalysis, 2012, 354(14-15), 2777-2788

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tosyl chloride ,  Palladium chloride Solvents: Ethanol ,  Water
Reference
Ligandless palladium chloride-catalyzed homo-coupling of arylboronic acids in aqueous media
Kabalka, George W.; Wang, Lei, Tetrahedron Letters, 2002, 43(16), 3067-3068

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Water ;  15 min, rt
Reference
Pd-catalyzed oxidative homocoupling of arylboronic acids in WEPA: A sustainable access to symmetrical biaryls under added base and ligand-free ambient conditions
Appa, Rama Moorthy; Lakshmidevi, Jangam; Naidu, Bandameeda Ramesh; Venkateswarlu, Katta, Molecular Catalysis, 2021, 501,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate Solvents: Methyl ethyl ketone ;  3 h, 50 °C
Reference
Method for synthesizing symmetric biphenyl with aromatic hydrazine
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- ,  [[2,2′-Bipyridine]-5,5′-dicarboxylato(2-)-κO5]hydroxyaluminum Solvents: Dimethylformamide ;  24 h, 65 °C
1.2 Reagents: Potassium acetate Solvents: Ethanol ,  Dimethyl sulfoxide ;  14 h, 120 °C
Reference
Immobilization of Pd(II) on MOFs as a highly active heterogeneous catalyst for Suzuki-Miyaura and Ullmann-type coupling reactions
Chen, Liyu; Gao, Zhiqiang; Li, Yingwei, Catalysis Today, 2015, 245, 122-128

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Gold(1+), [2-[[[(1S)-2′-[[[5-(2-aminoethyl)-3-(1,1-dimethylethyl)-2-(hydroxy-κO)… (MCM-41-supported) Solvents: Xylene ;  24 h, 130 °C
Reference
Homogeneous and heterogenized Au(III) Schiff base-complexes as selective and general catalysts for self-coupling of arylboronic acids
Gonzalez-Arellano, C.; Corma, A.; Iglesias, M.; Sanchez, F., Chemical Communications (Cambridge, 2005, (15), 1990-1992

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: Ethyl acetate ;  6 h, 30 °C
Reference
Green preparation of 4-alkyl-4'-cyanobiphenyls
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Bromine ;  40 min, 40 °C; 5 h, 40 °C
Reference
Study of synthesis technology of 4, 4'-dibromobiphenyl
Wang, Yu-jing; Yan, Xing-li; Yuan, Li-li; Wang, Hong-ying; Li, Qin; et al, Hefei Gongye Daxue Xuebao, 2013, 36(6), 737-739

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Dimethylformamide ;  20 h, 110 °C
Reference
Palladium nanoparticles immobilized on the magnetic few layer graphene support as a highly efficient catalyst for ligand free Suzuki cross coupling and homo coupling reactions
Rafiee, Fatemeh; Khavari, Parvaneh; Payami, Zahra; Ansari, Narges, Journal of Organometallic Chemistry, 2019, 883, 78-85

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium chloride Solvents: Water
Reference
Polydimethylsiloxane thimbles
Long, Tyler R.; Bowden, Ned B., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-6

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Oxygen Catalysts: Gold Solvents: Dimethylformamide ;  48 h, 130 °C
Reference
Synthesis of DMF-protected Au NPs with different size distributions and their catalytic performance in the Ullmann homocoupling of aryl iodides
Yao, Wang; Gong, Wei-Jie; Li, Hong-Xi; Li, Fei-Long; Gao, Jun; et al, Dalton Transactions, 2014, 43(42), 15752-15759

4,4'-Dibromobiphenyl Raw materials

4,4'-Dibromobiphenyl Preparation Products

4,4'-Dibromobiphenyl Suppliers

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(CAS:92-86-4)4,4'-Dibromobiphenyl
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4,4'-Dibromobiphenyl Related Literature

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Suzhou Senfeida Chemical Co., Ltd
(CAS:92-86-4)4,4'-Dibromobiphenyl
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(CAS:92-86-4)4,4'-Dibromobiphenyl
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